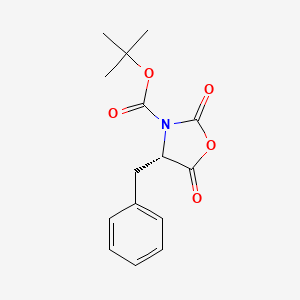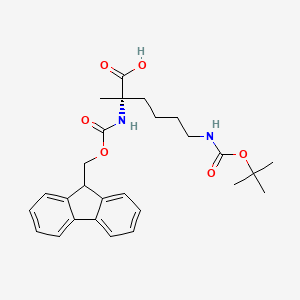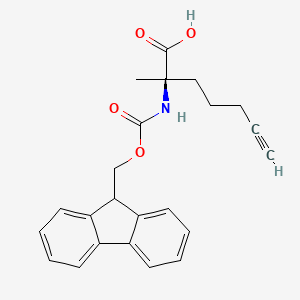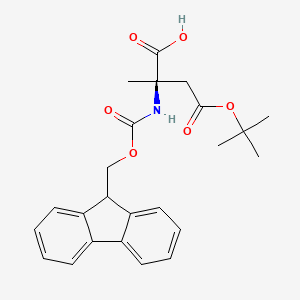
Boc-phe-N-carboxyanhydride
説明
Boc-phe-N-carboxyanhydride, also known as tert-butoxycarbonyl-phenylalanine-N-carboxyanhydride, is a derivative of phenylalanine. It is widely used in the synthesis of polypeptides through ring-opening polymerization. This compound is particularly significant in the field of polymer chemistry due to its ability to form well-defined polypeptide structures.
準備方法
Synthetic Routes and Reaction Conditions: Boc-phe-N-carboxyanhydride can be synthesized from Boc-protected phenylalanine. The process typically involves the reaction of Boc-phenylalanine with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate products. The resulting this compound is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The process is optimized to minimize the use of hazardous reagents and to ensure environmental safety .
化学反応の分析
Types of Reactions: Boc-phe-N-carboxyanhydride primarily undergoes ring-opening polymerization reactions. This process involves the opening of the cyclic anhydride ring and the formation of polypeptide chains. The compound can also participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups .
Common Reagents and Conditions:
Ring-Opening Polymerization: Initiated by primary amines in solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
Nucleophilic Substitution: Involves the use of nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Polypeptides: The primary product of ring-opening polymerization.
Substituted Derivatives: Products of nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
科学的研究の応用
Boc-phe-N-carboxyanhydride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polypeptides and copolymers with specific properties.
Medicine: Plays a role in the development of peptide-based therapeutics and diagnostic agents.
作用機序
The primary mechanism of action for Boc-phe-N-carboxyanhydride involves the ring-opening polymerization process. The compound reacts with nucleophiles, typically primary amines, leading to the cleavage of the anhydride ring and the formation of a polypeptide chain. This process is facilitated by the presence of a base, which deprotonates the amine, making it more nucleophilic .
類似化合物との比較
Boc-ala-N-carboxyanhydride: A derivative of alanine used in similar polymerization reactions.
Boc-gly-N-carboxyanhydride: A glycine derivative with applications in polypeptide synthesis.
Boc-leu-N-carboxyanhydride: A leucine derivative used in the preparation of polypeptides with hydrophobic properties.
Uniqueness: Boc-phe-N-carboxyanhydride is unique due to the presence of the phenylalanine moiety, which imparts specific structural and functional properties to the resulting polypeptides. The aromatic ring of phenylalanine can participate in π-π interactions, enhancing the stability and functionality of the polypeptide chains .
特性
IUPAC Name |
tert-butyl (4S)-4-benzyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-15(2,3)21-14(19)16-11(12(17)20-13(16)18)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGBEMRROYABSH-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144371 | |
| Record name | 1,1-Dimethylethyl (4S)-2,5-dioxo-4-(phenylmethyl)-3-oxazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142955-51-9 | |
| Record name | 1,1-Dimethylethyl (4S)-2,5-dioxo-4-(phenylmethyl)-3-oxazolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142955-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (4S)-2,5-dioxo-4-(phenylmethyl)-3-oxazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ter-Butyloxycarbonyl-L-Phenylalanine N-carboxy anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















